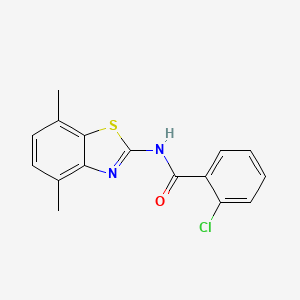![molecular formula C19H13BrClN5O2 B2827868 N-(4-bromophenyl)-2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 852440-88-1](/img/structure/B2827868.png)
N-(4-bromophenyl)-2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the pyrazolo[3,4-d]pyrimidin-5(4H)-yl core, followed by the introduction of the phenyl groups through a suitable coupling reaction. The halogen atoms could be introduced either before or after the coupling reaction, depending on the specific conditions required .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of the atoms and the bonds between them. The presence of the nitrogen atoms in the pyrazolo[3,4-d]pyrimidin-5(4H)-yl group could result in the formation of hydrogen bonds, which could affect the compound’s physical and chemical properties .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by the functional groups present in it. The halogen atoms could potentially be replaced by other groups in a substitution reaction, and the compound could also participate in coupling reactions with other aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the halogen atoms could make the compound relatively heavy and potentially increase its boiling and melting points. The presence of the nitrogen atoms could make the compound capable of forming hydrogen bonds, which could affect its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Reactions
- Covalent Organic Frameworks (COFs) : Isocyanates play a role in the on-surface synthesis of 2D covalent organic frameworks. Investigating the reactivity of this compound on different substrates could contribute to COF design and applications .
Material Science and Crystal Engineering
- Polymorphism Studies : Researchers study the different crystalline forms (polymorphs) of this compound. Understanding their mechanical properties—such as elasticity, brittleness, or plasticity—can guide material design and applications .
Wirkmechanismus
The mechanism of action of this compound would depend on its intended use. If it’s intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with. If it’s intended to be used as a reagent in a chemical reaction, its mechanism of action would depend on the specific reaction conditions .
Safety and Hazards
Zukünftige Richtungen
The future research directions for this compound would depend on its intended use. If it’s intended to be used as a drug, future research could focus on optimizing its synthesis, studying its pharmacokinetics and pharmacodynamics, and conducting clinical trials. If it’s intended to be used as a reagent in a chemical reaction, future research could focus on exploring its reactivity under different conditions and developing new reactions that it can participate in .
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrClN5O2/c20-12-1-5-14(6-2-12)24-17(27)10-25-11-22-18-16(19(25)28)9-23-26(18)15-7-3-13(21)4-8-15/h1-9,11H,10H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEIUBZVWWWKGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(Prop-2-enoylamino)methyl]-N-(thiolan-3-yl)benzamide](/img/structure/B2827785.png)
![4-(Benzo[4,5]furo[3,2-d]pyrimidin-4-ylamino)-butyric acid](/img/structure/B2827786.png)
![N-isopropyl-1-((4-methylbenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2827789.png)
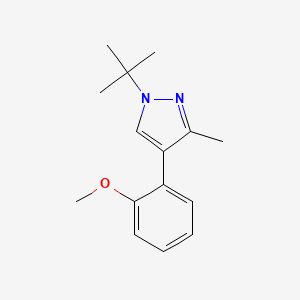


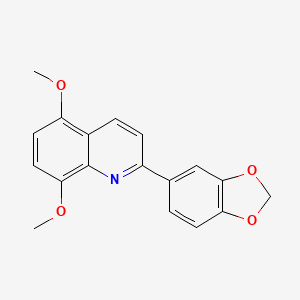
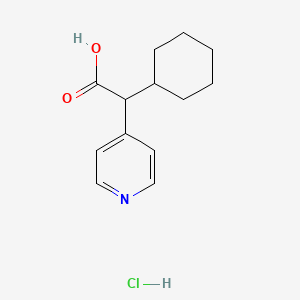
![Tert-butyl 5-[but-2-ynoyl(methyl)amino]-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate](/img/structure/B2827800.png)
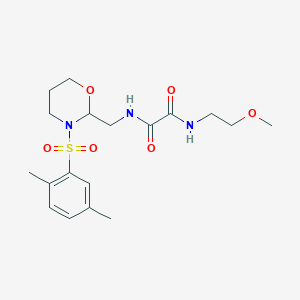
![N-[(2-Chlorophenyl)-cyanomethyl]-2-cyclopropylsulfonyl-2-methylpropanamide](/img/structure/B2827804.png)
![5-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1,4-thiazepane-3-carboxamide](/img/structure/B2827806.png)
![1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(3-chloro-1-benzothiophene-2-carbonyl)piperazine](/img/structure/B2827807.png)
